molecular formula C6H5ClN4 B1354453 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 52559-17-8

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No. B1354453
CAS RN: 52559-17-8
M. Wt: 168.58 g/mol
InChI Key: TTZXYGSHDKSCST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various preparative methods. Recent research has described new synthetic approaches using different catalysts. These methods are essential for obtaining sufficient quantities for further investigation .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is C₆H₆N₄ . Its structure includes the imidazole and pyridine rings, with the chlorine substituent at position 6. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

GABA A Receptor Positive Allosteric Modulators

  • Field : Neuropharmacology
  • Application : Imidazo[4,5-c]pyridines are known to play a crucial role as GABA A receptor positive allosteric modulators .
  • Results : The discovery of their bioactivity as GABA A receptor positive allosteric modulators revealed their medicinal potential .

Proton Pump Inhibitors

  • Field : Gastroenterology
  • Application : Proton pump inhibitors were also found in this chemical group .
  • Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the digestive system .

Aromatase Inhibitors

  • Field : Endocrinology
  • Application : Aromatase inhibitors were also found in this chemical group .
  • Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance .

NSAIDs

  • Field : Pharmacology
  • Application : NSAIDs were also found in this chemical group .
  • Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in inflammation .

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

  • Field : Oncology
  • Application : Imidazo[4,5-c]pyridines have been studied for their potential as PI3K inhibitors . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .
  • Results : PI3K inhibitors have attracted significant interest for the treatment of cancer .

Various Biological Activities

  • Field : Pharmacology
  • Application : The derivatives of 1,3-diazole, which include imidazo[4,5-c]pyridines, show different biological activities .
  • Results : These compounds have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Regiocontrolled Synthesis of Substituted Imidazoles

  • Field : Organic Chemistry
  • Application : Imidazoles, including imidazo[4,5-c]pyridines, are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
  • Results : An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Phosphorylation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-kappaB)

  • Field : Biochemistry
  • Application : Imidazo[4,5-c]pyridines have been found to activate NF-kappaB through the process of phosphorylation .
  • Results : The activation of NF-kappaB has significant implications in various biological processes .

properties

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZXYGSHDKSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477236
Record name 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine

CAS RN

52559-17-8
Record name 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-chloro-3H-imidazo[4,5-c]pyridine
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